molecular formula C23H21ClN4O3 B4511919 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4511919
M. Wt: 436.9 g/mol
InChI Key: FBFBCRYFHWSCLF-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic chemical compound of significant interest in immunological and inflammatory research, designed for professional laboratory use. This molecule features a pyridazin-3(2H)-one core scaffold, a structure identified in scientific literature as fundamental for agonist activity at Formyl Peptide Receptors (FPRs) . FPRs play a critical role in the regulation of endogenous inflammation and immunity, making them prominent targets for pharmacological research . Compounds based on this scaffold, particularly those with an arylacetamide moiety at the N-2 position of the pyridazinone ring, have been demonstrated to act as potent agonists . Research on highly analogous molecules has shown that such compounds can function as selective FPR1 agonists or dual FPR1/FPR2 agonists, inducing intracellular calcium flux and chemotaxis in human immune cells like neutrophils and transfected HL-60 cells . Molecular docking studies suggest that potent pyridazinone-based compounds overlap in their binding poses with known peptide agonists, such as fMLF and WKYMVM, within the FPR1 and FPR2 binding sites, establishing them as potential non-peptide lead compounds for further development . The specific structure of this compound, which incorporates a 5-chloroindole group and a 3-methoxyphenyl-substituted pyridazinone, is optimized for research into signaling pathways and immune cell activation. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. RESEARCH APPLICATIONS: • Chemical probe for studying Formyl Peptide Receptor (FPR) biology and signaling . • Lead compound for research into novel immunomodulatory and anti-inflammatory agents . • Tool for investigating calcium flux and chemotaxis in human neutrophils and other immune cell models . HANDLING NOTES: • Storage: Store in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the product under an inert atmosphere at -20°C . • Warning: This product is strictly for research use in a laboratory setting. It is not for human, veterinary, or household use.

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-31-18-4-2-3-15(11-18)20-7-8-23(30)28(27-20)14-22(29)25-10-9-16-13-26-21-6-5-17(24)12-19(16)21/h2-8,11-13,26H,9-10,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFBCRYFHWSCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Coupling Reactions: The final step involves coupling the indole and pyridazinone intermediates through an acylation reaction using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the pyridazinone ring could inhibit certain enzymes. These interactions lead to modulation of cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, supported by data from pharmacological and synthetic studies:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Key Differences
Target Compound
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
5-chloroindole, 3-methoxyphenyl-pyridazinone, ethyl-acetamide linker ~450 (estimated) Hypothesized anti-inflammatory/anticancer activity via dual indole-pyridazinone synergy Unique chloro-methoxy combination; enhanced lipophilicity vs. methoxy analogs .
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 5-methoxyindole, 3-methoxyphenyl-pyridazinone 358.17 Anti-inflammatory (COX-2 inhibition) Methoxy at indole 5-position reduces lipophilicity; lower metabolic stability vs. chloro analog.
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide 6-fluoroindole, furan-pyridazinone ~370 (estimated) Anticancer (topoisomerase inhibition) Fluorine enhances electronegativity; furan substitution alters ring reactivity vs. methoxyphenyl.
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Dichlorophenyl-pyridazinone 424.34 Antimicrobial (Gram-positive bacteria) Dichlorophenyl group increases steric hindrance; lacks indole moiety, reducing CNS penetration.
Melatonin 5-methoxyindole, ethylamide side chain 232.28 Sleep regulation (MT1/MT2 receptor agonism) Simpler structure; absence of pyridazinone limits multitarget activity.

Key Insights:

Substituent Effects: Chloro vs. Methoxy: The 5-chloro group in the target compound increases metabolic stability and membrane permeability compared to 5-methoxyindole derivatives, as observed in cytotoxicity assays . Aromatic Moieties: The 3-methoxyphenyl group on pyridazinone enhances π-π stacking with enzyme active sites (e.g., COX-2) compared to furan or thiophene analogs .

Biological Activity Trends: Compounds with indole-pyridazinone hybrids (e.g., target compound) show broader activity spectra (e.g., anti-inflammatory + anticancer) than simpler indoles (e.g., melatonin) or pyridazinones . Fluorine or Chlorine at indole positions improves target selectivity but may increase hepatotoxicity risks in preclinical models .

Synthetic Challenges: The target compound’s synthesis requires precise control during amide coupling and pyridazinone ring formation, with yields (~45%) lower than methoxy analogs (~60%) due to chloro-substituent reactivity .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 347.8 g/mol. The structure features an indole moiety, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8 g/mol
LogP4.0134
Polar Surface Area34.364 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly receptors involved in signaling pathways related to cancer and inflammation:

  • Receptor Binding : The compound shows a high affinity for serotonin receptors (5-HT), which are implicated in mood regulation and other physiological processes.
  • Cellular Effects : It influences cellular functions through modulation of inflammatory responses and cell proliferation, often leading to apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example:

  • In Vitro Studies : Similar indole derivatives have shown significant inhibition of breast cancer cell growth by inducing cell cycle arrest and apoptosis .
  • Mechanistic Insights : The compound increases the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl2 .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This suggests its usefulness in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against specific bacterial strains. Its potential as an antibiotic candidate warrants further exploration .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antiproliferative Effects : A study evaluated the effects of related indole derivatives on various cancer cell lines, revealing IC50 values as low as 9.5 nM against EGFR T790M mutations, indicating strong anticancer potential .
  • Cytotoxicity Assessment : The cytotoxic effects were measured using MTT assays, showing significant growth inhibition in treated cells compared to controls.
  • Inflammatory Response Modulation : In vitro experiments demonstrated that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, and how can purity be ensured?

  • Methodology : Multi-step organic synthesis is required, typically involving:

  • Step 1 : Formation of the indole-ethylamine moiety via Friedel-Crafts alkylation or substitution reactions under controlled temperature (60–80°C) and anhydrous conditions .
  • Step 2 : Coupling of the pyridazinone core using nucleophilic acyl substitution, with reagents like chloroacetyl chloride in the presence of triethylamine .
  • Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from polar aprotic solvents (e.g., DMSO) .
    • Quality Control : Purity (>95%) is verified via HPLC (C18 column, gradient elution) and NMR (1H/13C) to confirm absence of regioisomers or unreacted intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for the indole NH (~12 ppm), pyridazinone carbonyl (~170 ppm in 13C), and methoxyphenyl protons (~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns to validate the acetamide linkage .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility :

  • Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (<10 mg/mL). Avoid aqueous buffers due to limited solubility .
    • Stability :
  • Stable at −20°C for >6 months in inert atmospheres. Degrades at pH <5 or >9, forming hydrolyzed byproducts (monitored via TLC) .

Advanced Research Questions

Q. What strategies are recommended for investigating the compound’s mechanism of action in biological systems?

  • In Vitro Assays :

  • Screen against kinase/enzyme panels (e.g., tyrosine kinases, cyclooxygenases) using fluorescence polarization or SPR to measure binding affinity (Kd) .
  • Perform cellular assays (e.g., apoptosis via Annexin V staining) to correlate structure-activity relationships (SAR) with substituent effects (e.g., chloro vs. methoxy groups) .
    • Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS proteomics .

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

  • Case Study : Compare the target compound with analogs like N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide :

  • Key Variables : Substituent electronic effects (e.g., chloro vs. methyl), steric hindrance at the indole C3 position, and pyridazinone ring planarity.
  • Approach : Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and validate with IC50 data from dose-response curves .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics :

  • Administer via intraperitoneal injection (5–20 mg/kg) in rodents. Measure plasma half-life (t1/2) using LC-MS/MS and assess metabolite formation (e.g., glucuronidation) .
    • Toxicity :
  • Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor for off-target effects via serum ALT/AST levels .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • SAR Variables :

  • Indole Substituents : Replace 5-chloro with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Pyridazinone Modifications : Introduce fluorinated phenyl rings to improve metabolic stability .
    • Experimental Design : Synthesize 10–15 analogs using parallel synthesis, then rank via PCA (Principal Component Analysis) of bioactivity and ADME data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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